molecular formula C13H19NO B13259457 1,6-Dimethyl-4-phenylpiperidin-2-ol

1,6-Dimethyl-4-phenylpiperidin-2-ol

Cat. No.: B13259457
M. Wt: 205.30 g/mol
InChI Key: GMAAEVUSVBNALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dimethyl-4-phenylpiperidin-2-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

The synthesis of 1,6-Dimethyl-4-phenylpiperidin-2-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often utilize catalytic hydrogenation and cycloaddition reactions to achieve high yields and purity .

Chemical Reactions Analysis

1,6-Dimethyl-4-phenylpiperidin-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1,6-Dimethyl-4-phenylpiperidin-2-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activities.

    Medicine: It is investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: The compound finds applications in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-4-phenylpiperidin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

1,6-Dimethyl-4-phenylpiperidin-2-ol can be compared with other piperidine derivatives, such as:

    1,2-Dimethyl-4-phenylpiperidin-4-ol: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.

    4-Hydroxy-4-phenylpiperidine: Lacks the methyl groups, which can significantly alter its pharmacological properties.

    N-Methyl-4-phenylpiperidine: Another derivative with distinct chemical and biological characteristics

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1,6-dimethyl-4-phenylpiperidin-2-ol

InChI

InChI=1S/C13H19NO/c1-10-8-12(9-13(15)14(10)2)11-6-4-3-5-7-11/h3-7,10,12-13,15H,8-9H2,1-2H3

InChI Key

GMAAEVUSVBNALE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1C)O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.